molecular formula C14H20N2O2S B6102913 6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one

6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6102913
M. Wt: 280.39 g/mol
InChI Key: GTEPYLPZLRDNPP-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one is an organic heterobicyclic compound. It belongs to the class of organonitrogen and organosulfur heterocyclic compounds. The compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core with tert-butyl and hydroxybutyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the thieno[3,2-d]pyrimidin-4-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one is unique due to the presence of both tert-butyl and hydroxybutyl substituents. These substituents confer specific chemical and physical properties, making the compound valuable for various applications. The hydroxybutyl group, in particular, enhances its solubility and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-tert-butyl-3-(3-hydroxybutyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-9(17)5-6-16-8-15-10-7-11(14(2,3)4)19-12(10)13(16)18/h7-9,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEPYLPZLRDNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=NC2=C(C1=O)SC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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